molecular formula C6H10N2O B8746145 2-(5-Methyl-1H-imidazol-1-yl)ethanol

2-(5-Methyl-1H-imidazol-1-yl)ethanol

Cat. No.: B8746145
M. Wt: 126.16 g/mol
InChI Key: BRXYUTQYDMPEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a 5-methyl-substituted imidazole ring linked to an ethanol moiety. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (due to the methyl-imidazole ring) properties, making it versatile in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or substitution reactions. For example, derivatives of 2-(1H-imidazol-1-yl)ethanol are synthesized via NaBH₄-mediated reduction of imidazole-ketones in methanol, followed by acid-base workup .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(5-methylimidazol-1-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-6-4-7-5-8(6)2-3-9/h4-5,9H,2-3H2,1H3

InChI Key

BRXYUTQYDMPEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. 1-Benzyl-N-isopropyl-5-methyl-1H-imidazol-2-amine
  • Structure : Contains a benzyl and isopropylamine substituent at the 1- and 2-positions of the imidazole ring.
  • Properties : The absence of a hydroxyl group reduces hydrophilicity, increasing lipophilicity (logP ~2.5 estimated). This enhances membrane permeability but may limit solubility in polar solvents.
  • Synthesis : Achieved via multi-step alkylation and amination, yielding 70% as a brown oil .
b. 5-Methyl-1-pentyl-N-[4-(trifluoromethoxy)benzyl]-1H-imidazol-2-amine
  • Structure : Features a pentyl chain and a trifluoromethoxy-benzyl group.
  • Properties : The trifluoromethoxy group introduces electron-withdrawing effects, stabilizing the imidazole ring against oxidation. The long alkyl chain enhances lipid solubility, favoring applications in hydrophobic matrices .
c. 5-Methyl-2-phenyl-1H-imidazole-4-methanol
  • Structure : Substituted with phenyl and hydroxymethyl groups at the 2- and 4-positions.
  • Properties: The hydroxymethyl group at C4 increases hydrogen-bonding capacity compared to the C1-ethanol group in the target compound. This may alter binding affinity in enzyme inhibition studies .
d. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Structure : Contains chloromethyl and nitro groups.
  • Properties : The electron-deficient nitro group reduces basicity of the imidazole ring, while the chloromethyl group enables further functionalization (e.g., nucleophilic substitution). Melting point: 120°C .

Physicochemical Properties

Compound Name Molecular Weight logP<sup>a</sup> Solubility (Polar Solvents) Melting Point (°C)
2-(5-Methyl-1H-imidazol-1-yl)ethanol 140.18 ~0.8 High (water, methanol) Not reported
1-Benzyl-N-isopropyl-5-methyl-1H-imidazol-2-amine 257.36 ~2.5 Low (DMSO, ethanol) Oil
5-Methyl-2-phenyl-1H-imidazole-4-methanol 192.22 ~1.2 Moderate (ethanol, acetone) Not reported
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 295.74 ~2.0 Low (chloroform, DCM) 120

<sup>a</sup> logP estimated using fragment-based methods.

Stability and Reactivity

  • Hydroxyethyl Group : Enhances solubility but may render the compound prone to oxidation or esterification under acidic conditions.
  • Electron-Deficient Imidazoles (e.g., nitro-substituted) : More resistant to electrophilic substitution but susceptible to nucleophilic attack at the chloromethyl group .
  • Lipophilic Derivatives (e.g., benzyl-substituted) : Exhibit greater stability in organic solvents but lower metabolic stability in vivo due to CYP450-mediated oxidation .

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